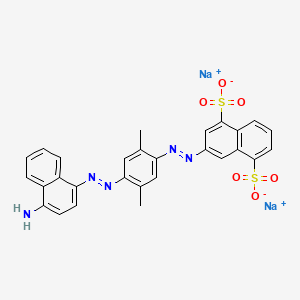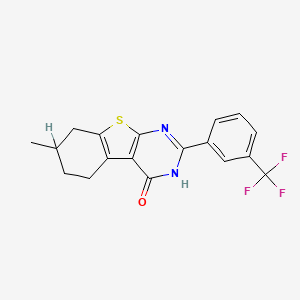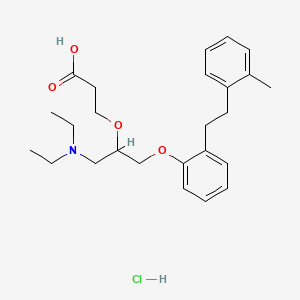
Aldicarb oxime sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aldicarb oxime sulfoxide is a derivative of aldicarb, a well-known carbamate pesticide. It is primarily used as an insecticide, nematicide, and acaricide. This compound is known for its potent acetylcholinesterase inhibition properties, making it effective in controlling a wide variety of pests .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aldicarb oxime sulfoxide is synthesized through the oxidation of aldicarb. The process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically takes place in an organic solvent like methanol or ethanol at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of oxidizing agents to a solution of aldicarb in an organic solvent. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Aldicarb oxime sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound to aldicarb sulfone.
Reduction: Reduction reactions can revert this compound back to aldicarb.
Substitution: Nucleophilic substitution reactions can replace the oxime group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; temperature range of 0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperature range of 0-25°C.
Substitution: Nucleophiles such as amines, thiols; temperature range of 0-50°C.
Major Products:
Oxidation: Aldicarb sulfone.
Reduction: Aldicarb.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Aldicarb oxime sulfoxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on acetylcholinesterase activity in various organisms.
Medicine: Explored for potential therapeutic applications in treating diseases related to acetylcholinesterase dysfunction.
Industry: Utilized in the development of new pesticides and insecticides
Mécanisme D'action
Aldicarb oxime sulfoxide exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine in synaptic clefts, leading to overstimulation of cholinergic pathways. This results in paralysis and death of the target pests .
Comparaison Avec Des Composés Similaires
Aldicarb: The parent compound, also an acetylcholinesterase inhibitor.
Aldicarb sulfone: A further oxidized derivative of aldicarb oxime sulfoxide.
Carbofuran: Another carbamate pesticide with similar acetylcholinesterase inhibition properties
Uniqueness: this compound is unique due to its specific oxidation state, which provides distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. Its ability to undergo further oxidation or reduction makes it a versatile compound for various chemical and biological studies .
Propriétés
Numéro CAS |
7635-32-7 |
|---|---|
Formule moléculaire |
C5H11NO2S |
Poids moléculaire |
149.21 g/mol |
Nom IUPAC |
(NE)-N-(2-methyl-2-methylsulfinylpropylidene)hydroxylamine |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,4-6-7)9(3)8/h4,7H,1-3H3/b6-4+ |
Clé InChI |
MREKWRXNZRZCQH-GQCTYLIASA-N |
SMILES isomérique |
CC(C)(/C=N/O)S(=O)C |
SMILES canonique |
CC(C)(C=NO)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



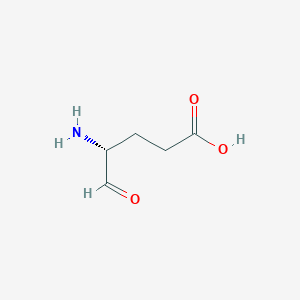

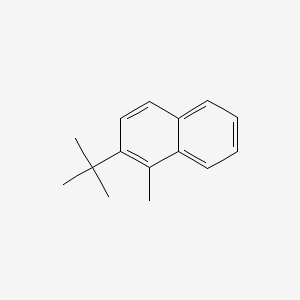
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
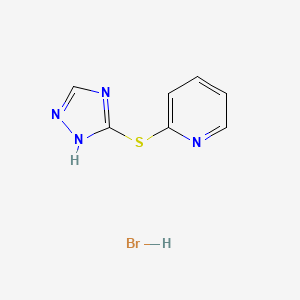
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
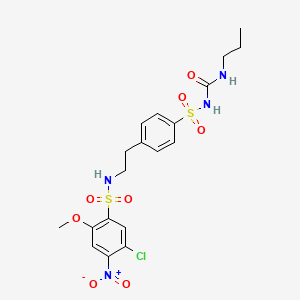
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)


